Cas no 2227952-62-5 (tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate)

Tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate is a chiral, multifunctional intermediate with potential applications in pharmaceutical synthesis. Its structure combines a morpholine core with a cyclopropane ring, offering rigidity and stereochemical complexity, which are valuable in drug design. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection during synthetic processes. The presence of both aminomethyl and methyl substituents provides versatile reactivity for further functionalization. This compound’s well-defined stereochemistry (2R,1RS,3RS) ensures precise control in asymmetric synthesis, making it suitable for developing biologically active molecules. Its balanced lipophilicity and steric properties may contribute to improved pharmacokinetic profiles in target compounds.
tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate structure
2227952-62-5 structure
商品名:tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate
CAS番号:2227952-62-5
MF:C16H30N2O3
メガワット:298.421004772186
CID:5922904
PubChem ID:165689266

tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate
    • tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
    • 2227952-62-5
    • EN300-1885756
    • インチ: 1S/C16H30N2O3/c1-10-13(12-11(9-17)16(12,5)6)18(7-8-20-10)14(19)21-15(2,3)4/h10-13H,7-9,17H2,1-6H3/t10-,11-,12+,13?/m1/s1
    • InChIKey: UUFIVKIXDAVZGV-FKJOKYEKSA-N
    • ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C([C@H]1C)[C@@H]1[C@@H](CN)C1(C)C

計算された属性

  • せいみつぶんしりょう: 298.22564282g/mol
  • どういたいしつりょう: 298.22564282g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 64.8Ų

tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1885756-0.25g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
0.25g
$2297.0 2023-09-18
Enamine
EN300-1885756-1.0g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
1g
$2496.0 2023-06-01
Enamine
EN300-1885756-0.1g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
0.1g
$2197.0 2023-09-18
Enamine
EN300-1885756-10g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
10g
$10732.0 2023-09-18
Enamine
EN300-1885756-0.05g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
0.05g
$2097.0 2023-09-18
Enamine
EN300-1885756-0.5g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
0.5g
$2396.0 2023-09-18
Enamine
EN300-1885756-10.0g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
10g
$10732.0 2023-06-01
Enamine
EN300-1885756-5g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
5g
$7238.0 2023-09-18
Enamine
EN300-1885756-2.5g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
2.5g
$4892.0 2023-09-18
Enamine
EN300-1885756-5.0g
tert-butyl (2R)-3-[(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylmorpholine-4-carboxylate
2227952-62-5
5g
$7238.0 2023-06-01

tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate 関連文献

tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylateに関する追加情報

Introduction to tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate and Its Significance in Modern Chemical Research

The compound with the CAS no. 2227952-62-5, specifically named as tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate, represents a fascinating subject of study in the realm of chemical and pharmaceutical research. This molecule, characterized by its complex stereochemistry and structural features, has garnered attention due to its potential applications in drug development and synthetic chemistry. The intricate arrangement of its substituents and the presence of multiple stereocenters make it a valuable candidate for exploring novel pharmacophores and biochemical interactions.

In recent years, the field of medicinal chemistry has seen significant advancements in the design and synthesis of molecules with high specificity and efficacy. The compound in question exemplifies this trend, as it incorporates elements such as a tert-butyl group, which is often used to enhance metabolic stability, and a morpholine ring, which is known for its presence in various bioactive molecules. The specific stereochemistry at the 2R position and the 1RS,3RS configuration of the cyclopropyl moiety contribute to its unique chemical profile, making it a subject of interest for researchers aiming to develop next-generation therapeutics.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways. The amine group at the 3-position serves as a versatile handle for further functionalization, allowing chemists to explore diverse chemical space. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are crucial. Recent studies have highlighted the importance of stereochemical control in the development of morpholine-based drugs, emphasizing how subtle changes in molecular architecture can significantly impact biological activity. The tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate CAS no. 2227952-62-5 exemplifies these principles by demonstrating how careful design can yield molecules with tailored properties.

The synthesis of this compound presents unique challenges due to its complex stereochemistry. However, advances in asymmetric synthesis and chiral resolution techniques have made it increasingly feasible to produce such molecules on a scalable basis. The use of catalysts such as transition metals has been particularly effective in facilitating key transformations while maintaining high enantioselectivity. These methodologies not only enhance the efficiency of synthesis but also open up new avenues for exploring related compounds. The ability to access enantiomerically pure forms of this molecule is crucial for evaluating its pharmacological potential.

From a computational chemistry perspective, modeling studies have been instrumental in understanding the interactions between this compound and biological targets. Molecular docking simulations have revealed that the morpholine ring and the cyclopropyl group can engage in specific binding modes within protein active sites. These insights have guided medicinal chemists in optimizing lead structures for better affinity and selectivity. Additionally, quantum mechanical calculations have provided detailed mechanistic insights into potential metabolic pathways, helping to predict how the molecule might be processed within living systems.

The broader implications of this research extend beyond individual molecules to encompass new strategies for drug design. The success of compounds like tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate CAS no. 2227952-62-5 underscore the importance of integrating knowledge from multiple disciplines—organic chemistry, biochemistry, and computational science—to accelerate therapeutic innovation. As researchers continue to unravel the complexities of molecular structure-function relationships, they are paving the way for more effective and personalized treatments.

In conclusion, the compound tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate CAS no. 2227952-62-5 represents a significant advancement in chemical research with far-reaching implications for pharmaceutical development. Its unique structural features and stereochemical complexity make it a valuable tool for exploring new therapeutic modalities. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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